二乙基(2-戊基)丙二酸酯

描述

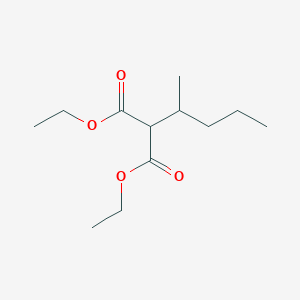

Diethyl (1-methylbutyl)malonate, also known as Diethyl (1-methylbutyl)malonate, is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.3 g/mol. The purity is usually 95%.

The exact mass of the compound Diethyl (1-methylbutyl)malonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl (1-methylbutyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (1-methylbutyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

法医毒理学

二乙基(2-戊基)丙二酸酯在法医毒理学中用于评估死亡原因,通过促进巴比妥类药物与甲醛的体外反应来实现 . 这种应用对于确定生物样本中是否存在巴比妥类药物至关重要,可以表明是否发生了过量服用或中毒。

催化研究

在催化领域,二乙基(2-戊基)丙二酸酯参与了探索使用可膨胀石墨 (EG) 作为催化剂的研究 . EG 由天然片状石墨、高锰酸钾和硫酸制备,在二乙基丙二酸酯的合成中显示出潜力,提供了一种环保且易于回收的催化剂选择。

心血管治疗

研究表明,丙二酸酯衍生物可能在心血管治疗中具有重要意义。 具体来说,在再灌注时给药的丙二酸酯可以通过减少缺血/再灌注损伤来预防心肌梗死后心力衰竭 . 这种应用特别有前景,因为它表明了一种潜在的治疗策略,可以预防心脏病造成的长期损害。

作用机制

Diethyl (2-pentyl)malonate

, also known as diethyl 2-pentan-2-ylpropanedioate or Diethyl (1-methylbutyl)malonate , is a chemical compound with the molecular formula C12H22O4 . This compound is a transparent, colorless liquid, soluble in organic solvents like methanol, ethanol, and acetone . It is routinely used as a building block in the synthesis of diverse chemical compounds including agrochemicals and dyes, serving additionally as a solvent and reactant in organic syntheses .

Target of Action

It is known to be used in the synthesis of diverse chemical compounds, suggesting that its targets may vary depending on the specific synthesis process .

Mode of Action

It is known to be used as a reactant in organic syntheses , suggesting that it may interact with other compounds to form new chemical structures.

Biochemical Pathways

It is known to be used in the synthesis of diverse chemical compounds , suggesting that it may be involved in various biochemical pathways depending on the specific synthesis process.

Pharmacokinetics

Its solubility in organic solvents like methanol, ethanol, and acetone suggests that it may have good bioavailability.

Result of Action

It is known to be used in the synthesis of diverse chemical compounds , suggesting that its effects may vary depending on the specific synthesis process.

Action Environment

The action, efficacy, and stability of Diethyl (2-pentyl)malonate can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture, air, and light . Therefore, it is recommended to store this compound at ambient temperatures and protect it from oxidizing agents .

生物活性

Diethyl (1-methylbutyl)malonate, with the molecular formula C14H26O4, is a diethyl ester of malonic acid that has garnered interest in both organic synthesis and biological applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Diethyl (1-methylbutyl)malonate is primarily synthesized through the reaction of malonic acid derivatives with appropriate alcohols. The compound is characterized by its clear oil form and has a boiling point of 120-122 °C under reduced pressure.

Synthesis Overview

- Reagents : Sodium salt of chloroacetic acid, sodium cyanide, ethanol.

- Process : The synthesis generally involves forming an intermediate nitrile followed by hydrolysis to yield the desired ester.

The biological activity of diethyl (1-methylbutyl)malonate is largely attributed to its role in biochemical pathways such as the malonic ester synthesis. This pathway facilitates the formation of substituted acetic acids, which are crucial for various metabolic processes.

Biochemical Pathways

- Malonic Ester Synthesis : The compound is involved in synthesizing ureides from esters, which are vital in nitrogen metabolism.

- Enzyme Interactions : It may interact with enzymes that catalyze ester hydrolysis and acylation reactions.

Biological Activity

Research indicates that diethyl (1-methylbutyl)malonate exhibits several biological activities:

- Metabolic Effects : It has been shown to influence metabolic pathways related to amino acid synthesis and nitrogen metabolism.

- Toxicological Profile : Studies have indicated low toxicity levels in animal models, with LD50 values exceeding 2000 mg/kg body weight for acute oral toxicity . Repeated dose studies revealed reversible liver hypertrophy at high doses, suggesting metabolic induction rather than systemic toxicity .

Case Studies and Research Findings

A variety of studies have explored the biological implications of diethyl (1-methylbutyl)malonate:

- Toxicity Studies : In vivo studies demonstrated that the compound does not exhibit significant acute toxicity or skin sensitization properties. For instance, dermal absorption studies showed varying absorption rates across species, with human skin grafts showing about 4% absorption under non-occluded conditions .

- Genotoxicity Assessments : Diethyl (1-methylbutyl)malonate was found to be non-mutagenic in standard Ames assays and did not show clastogenic effects in cytogenetic assays with human lymphocytes .

Comparative Analysis

To better understand the unique properties of diethyl (1-methylbutyl)malonate, it can be compared with similar compounds:

| Compound | Structure | Biological Activity | Toxicity Profile |

|---|---|---|---|

| Diethyl Malonate | C10H18O4 | Used in organic synthesis | LD50 > 2000 mg/kg |

| Dimethyl Malonate | C6H10O4 | Similar metabolic pathways | LD50 > 2000 mg/kg |

| Malonic Acid | C3H4O4 | Precursor in various biochemical pathways | Low toxicity observed |

属性

IUPAC Name |

diethyl 2-pentan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFSNEWORATSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267910 | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-47-5 | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。